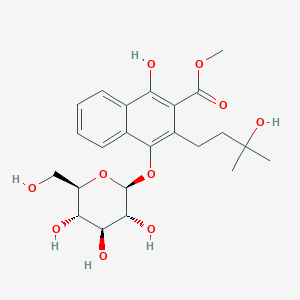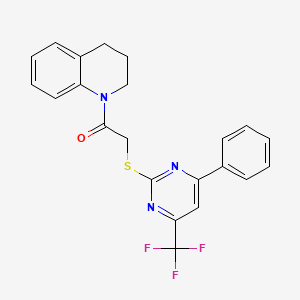![molecular formula C13H22N2O4 B2593941 Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate CAS No. 2490401-59-5](/img/structure/B2593941.png)
Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methyl]carbamate” is a chemical compound with the molecular formula C13H22N2O4. It is related to 2-oxabicyclo[2.1.1]hexanes, which are saturated bioisosteres of the ortho-substituted phenyl ring .
Synthesis Analysis
The synthesis of related compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexane modules, has been achieved through the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This efficient and modular approach opens the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of this compound includes a 2-oxabicyclo[2.1.1]hexane moiety, which is a saturated bioisostere of the ortho-substituted phenyl ring . Crystallographic analysis has revealed that these structures and the ortho-substituted phenyl ring have similar geometric properties .Chemical Reactions Analysis
While specific chemical reactions involving “Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methyl]carbamate” are not mentioned in the available literature, the related 2-oxabicyclo[2.1.1]hexanes have been used to replace the phenyl ring in bioactive compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.33. Other physical and chemical properties are not specified in the available literature.Applications De Recherche Scientifique
Synthesis of Spirocyclic Compounds
The synthesis of spirocyclopropanated analogues of insecticides, such as Thiacloprid and Imidacloprid, demonstrates the utility of spirocyclic and oxabicyclic structures in developing new chemical entities with potential applications in agriculture. The key synthesis steps involve cocyclization, showcasing the versatility of spirocyclic frameworks for generating biologically active compounds (Brackmann et al., 2005).
Development of Heterocyclic Compounds
Research into reactions of compounds containing active methylene groups with various reagents highlights the potential for synthesizing heterocyclic compounds with diverse biological activities. This approach can lead to the discovery of new drugs and materials with enhanced properties (Moskalenko & Boev, 2012).
Preparation of Carbocyclic Analogs
The synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, important for nucleic acid research, demonstrates the relevance of such structures in medicinal chemistry. These analogues can be instrumental in studying the structure-activity relationships of nucleotide derivatives (Ober et al., 2004).
Constrained Peptidomimetics Synthesis
The synthesis of constrained peptidomimetics, such as 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid, illustrates the application of these structures in developing novel peptide-based drug discovery tools. These mimetics can serve as rigid dipeptide analogs for structure-activity studies (Mandal et al., 2005).
Novel Non-Natural Amino Acids
The synthesis of novel spiro[2.3]hexane amino acids, serving as conformationally restricted analogs of γ-aminobutyric acid (GABA), highlights the significance of these structures in neuroscience research. These analogs can be explored as modulators of GABAergic cascades, potentially leading to new treatments for neurological disorders (Yashin et al., 2017).
Orientations Futures
The development of saturated bioisosteres of the ortho-substituted phenyl ring, such as 2-oxabicyclo[2.1.1]hexanes, suggests an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds . This could lead to novel structures with improved physicochemical properties .
Propriétés
IUPAC Name |
tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-10(2,3)18-9(16)15-6-11-4-12(14,5-11)13(19-11)7-17-8-13/h4-8,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOSQLZUSNKBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)COC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2593860.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2593861.png)
![5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2593863.png)
![N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2593867.png)




![N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2593874.png)
![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2593875.png)
![N'-(Thiophen-2-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2593876.png)

![7-Bromo-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2593881.png)